Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N
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Overview
Description
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N is a labeled derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and a trityl (Trt) group at the thiol side chain. The isotopic labeling with carbon-13 and nitrogen-15 makes it valuable for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N typically involves the following steps:
Fmoc Protection: The cysteine is first protected at the N-terminal with the Fmoc group. This is achieved by reacting cysteine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Trityl Protection: The thiol group of cysteine is then protected with a trityl group. This is done by reacting the Fmoc-protected cysteine with trityl chloride in the presence of a base.
Isotopic Labeling: The isotopic labeling with carbon-13 and nitrogen-15 is incorporated during the synthesis of the cysteine precursor, which is then used in the above protection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of isotopically labeled cysteine.
Protection Steps: Sequential protection of the N-terminal and thiol groups.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid (TFA).
Oxidation: Formation of disulfide bonds by oxidizing the thiol group.
Substitution: Nucleophilic substitution reactions involving the thiol group.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Oxidation: Hydrogen peroxide or iodine for disulfide bond formation.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Deprotected Cysteine: After removal of protecting groups.
Disulfide-Linked Peptides: Formed through oxidation reactions.
Substituted Cysteine Derivatives: Resulting from nucleophilic substitution.
Scientific Research Applications
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of labeled peptides.
Biology: Utilized in studying protein structure and dynamics through NMR spectroscopy.
Medicine: Employed in the development of labeled peptides for diagnostic imaging.
Industry: Applied in the synthesis of complex peptides and proteins for pharmaceutical research.
Mechanism of Action
The mechanism of action of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N involves its incorporation into peptides and proteins. The Fmoc group protects the N-terminal during peptide synthesis, while the Trt group protects the thiol group. Upon deprotection, the free thiol group can form disulfide bonds, contributing to the stability and functionality of the synthesized peptides. The isotopic labels allow for detailed structural and dynamic studies using NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Acm)-OH: Another cysteine derivative with acetamidomethyl (Acm) protection.
Fmoc-Cys(Mmt)-OH: Cysteine derivative with monomethoxytrityl (Mmt) protection.
Fmoc-Cys(StBu)-OH: Cysteine derivative with tert-butyl (StBu) protection.
Uniqueness
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N is unique due to its isotopic labeling, which makes it particularly valuable for NMR spectroscopy and mass spectrometry studies. The combination of Fmoc and Trt protection ensures efficient peptide synthesis with minimal side reactions.
Properties
Molecular Formula |
C37H31NO4S |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-tritylsulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25+1,34+1,35+1,38+1 |
InChI Key |
KLBPUVPNPAJWHZ-OUVSSECZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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